Unique C4'-C5' Alkene Structural Motif Distinguishes Pseudomonic Acid D from All Other Pseudomonic Acids
Pseudomonic acid D is structurally defined by the presence of a C4'-C5' (E)-alkene moiety within its 9-hydroxynonanoic acid side chain, a feature absent in pseudomonic acids A, B, and C [1] [2]. This unique unsaturation distinguishes Pseudomonic acid D from its major analog, mupirocin (pseudomonic acid A), which possesses a fully saturated 9-hydroxynonanoate ester, and from Pseudomonic acid C, which contains a C10-C11 alkene in place of the epoxide ring but retains a saturated side chain [2] [3]. This structural modification enables distinct analytical separation and offers a differentiated pharmacophore for SAR investigations into IleRS inhibition.
| Evidence Dimension | Molecular structure |
|---|---|
| Target Compound Data | C4'-C5' (E)-alkene present; C10-C11 epoxide present; C26H42O9; MW 498.6 |
| Comparator Or Baseline | Pseudomonic acid A (mupirocin): C4'-C5' alkene absent (saturated); C10-C11 epoxide present; C26H44O9; MW 500.6 [3] |
| Quantified Difference | Unique double bond at C4'-C5' position; difference of 2 Da molecular weight; distinct HPLC retention |
| Conditions | Structural elucidation via NMR and mass spectrometry, as reported in primary isolation and characterization studies |
Why This Matters
The unique C4'-C5' alkene enables unambiguous analytical resolution from co-occurring pseudomonic acids, which is essential for accurate quantitation as a pharmaceutical impurity and for structure-based drug design campaigns.
- [1] Class, Y. J.; DeShong, P. The Pseudomonic Acids. Chem. Rev. 1995, 95, 1843-1857. View Source
- [2] O'Hanlon, P. J.; Rogers, N. H.; Tyler, J. W. The chemistry of pseudomonic acid. Part 6. Structure and preparation of pseudomonic acid D. J. Chem. Soc., Perkin Trans. 1 1983, 2655-2657. View Source
- [3] DrugFuture. Pseudomonic Acids. Accessed 2026. View Source
